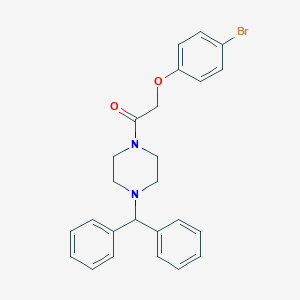
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BRL-15572 in lab experiments is its high selectivity and potency for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, one limitation of using BRL-15572 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BRL-15572. One potential application is its use as a therapeutic agent for addiction and other neuropsychiatric disorders. Another direction is the development of novel compounds based on the structure of BRL-15572 that may have improved pharmacological properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of BRL-15572 and its potential interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
BRL-15572 can be synthesized through a multi-step process that involves the reaction of 4-bromophenyl ether with 2-amino-1-(4-benzhydryl)piperazine, followed by the addition of 2-oxoethyl group using appropriate reagents and conditions. The synthesis of BRL-15572 has been reported in several research articles and patents.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.
Propriétés
Formule moléculaire |
C25H25BrN2O2 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-bromophenoxy)ethanone |
InChI |
InChI=1S/C25H25BrN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2 |
Clé InChI |
RRWKMGCCVXJNSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)


![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)




